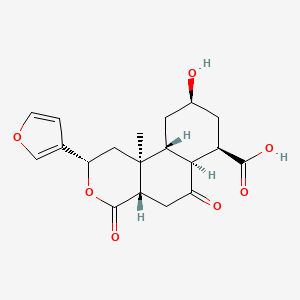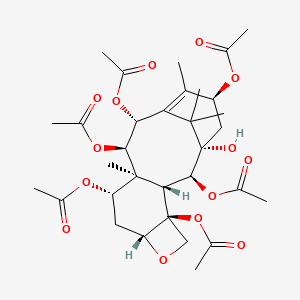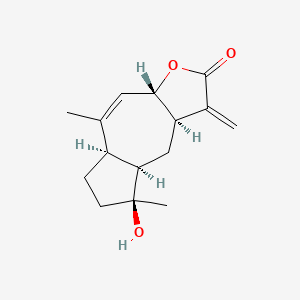
Diosbulbin L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diosbulbin L is a natural diterpenoid compound extracted from the tubers of Dioscorea bulbifera L., a plant commonly known as air potato or air yam. This compound is part of a group of furanoditerpenoids, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and hepatotoxic effects.
生化学分析
Biochemical Properties
Diosbulbin L plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs and toxins . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as AKT1, DHFR, and TYMS, leading to the modulation of these pathways . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . This effect is mediated through the downregulation of key proteins involved in cell cycle progression, such as AKT1, DHFR, and TYMS . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties . These cellular effects underscore the compound’s potential in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound has been shown to bind to and inhibit the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism . Additionally, it downregulates the expression and activation of proteins such as AKT1, DHFR, and TYMS, which are involved in cell proliferation and survival . These molecular interactions elucidate the compound’s mechanism of action in exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it may undergo degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of cell cycle arrest . These temporal effects highlight the importance of understanding the compound’s stability and long-term impact in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the need for careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of hydroxylated, glucuronidated, and sulfated metabolites . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the therapeutic use of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation in certain tissues can influence its therapeutic efficacy and toxicity . Studies have shown that this compound can accumulate in the liver and kidneys, which are primary sites of its metabolism and excretion . These transport and distribution characteristics are important considerations for its clinical application.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and mitochondria of cells . This subcellular distribution is influenced by targeting signals and post-translational modifications that direct this compound to specific compartments . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diosbulbin L typically involves the extraction from the tubers of Dioscorea bulbifera L. The process includes drying and grinding the tubers, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in biotechnological methods and synthetic biology may pave the way for more efficient production techniques in the future.
化学反応の分析
Types of Reactions
Diosbulbin L undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities.
科学的研究の応用
Chemistry: Used as a model compound for studying furanoditerpenoid chemistry.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its anticancer properties, particularly against lung cancer and breast cancer cells.
作用機序
The mechanism of action of Diosbulbin L involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating mitochondrial pathways and generating reactive oxygen species (ROS). This compound also inhibits the proliferation of cancer cells by causing cell cycle arrest at the G0/G1 phase.
類似化合物との比較
Similar Compounds
Diosbulbin B: Another furanoditerpenoid with similar biological activities but higher hepatotoxicity.
Diosbulbin C: Known for its anticancer properties, particularly against non-small cell lung cancer.
Diosbulbin D: Exhibits toxic effects on hepatocytes and is used in studies on liver toxicity.
Uniqueness of Diosbulbin L
This compound is unique due to its specific molecular structure and its relatively lower toxicity compared to other diosbulbins. Its diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
(2S,4aS,6aS,7R,9R,10aR,10bS)-2-(furan-3-yl)-9-hydroxy-10b-methyl-4,6-dioxo-1,2,4a,5,6a,7,8,9,10,10a-decahydrobenzo[f]isochromene-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-19-7-15(9-2-3-25-8-9)26-18(24)13(19)6-14(21)16-11(17(22)23)4-10(20)5-12(16)19/h2-3,8,10-13,15-16,20H,4-7H2,1H3,(H,22,23)/t10-,11+,12+,13+,15-,16+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESWLPIIHLYDJT-OXIVVSFQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(=O)C3C2CC(CC3C(=O)O)O)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@H]3[C@H]2C[C@H](C[C@H]3C(=O)O)O)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8S,10S,11S,13S,16S)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B1151847.png)
![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1151854.png)
![[(3S,8R,10R,13S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1151857.png)
